(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry, which makes it an important building block in organic synthesis and pharmaceutical research. The presence of both a phenyl group and a carboxylic acid group in its structure allows for a variety of chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric alkylation of a prochiral Schiff base using a chiral catalyst. For example, the Corey–Lygo catalyst under chiral phase transfer conditions can be used to induce enantioselectivity . Another method involves the use of hydroxypinanone as a chiral auxiliary, which also provides high enantiomeric excess and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or auxiliaries. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrrolidine ketones, while reduction can produce phenylpyrrolidine alcohols .
Scientific Research Applications
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral amino acid with similar stereochemistry.
(2R,5R)-Dihydrocarvone: A compound with a similar pyrrolidine ring structure.
Uniqueness
(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group, which allows for diverse chemical transformations. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |
InChI Key |
SMWADGDVGCZIGK-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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